N-(Cyclopropylmethyl)-2-butanamine
Description
Overview of its Structural Significance in Organic Chemistry
The structural uniqueness of N-(Cyclopropylmethyl)-2-butanamine lies in the juxtaposition of two key features: the strained cyclopropyl (B3062369) ring and the chiral center at the second carbon of the butanamine chain. The cyclopropyl group, a three-membered carbocycle, imparts significant ring strain, which can be harnessed in synthetic transformations. This strain can influence the molecule's reactivity and conformation, offering unique synthetic pathways.
The presence of a chiral center at the 2-position of the butanamine fragment means that this compound can exist as a pair of enantiomers. This chirality is of paramount importance in pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms can dictate a molecule's biological activity or material properties. The ability to selectively synthesize or separate these enantiomers is a key focus of research involving this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H17N scbt.com |
| Molecular Weight | 127.23 g/mol scbt.com |
| IUPAC Name | N-(cyclopropylmethyl)butan-2-amine |
| CAS Number | Not available |
Note: Data for this specific compound is limited. The table reflects available information.
Contextualization as a Precursor and Scaffolding Element in Complex Molecule Synthesis
In the realm of organic synthesis, a "precursor" is a compound that is a starting material for the synthesis of another compound. A "scaffolding element" refers to a core structural framework upon which more complex molecular architectures can be built. This compound serves both of these roles effectively.
Its utility as a precursor is evident in its application in the synthesis of more complex amines and nitrogen-containing heterocycles. The secondary amine functionality provides a reactive site for various chemical transformations, such as N-alkylation, N-acylation, and condensation reactions. For instance, direct alkylation of a secondary amine using cyclopropylmethyl bromide is a known method to introduce the cyclopropylmethyl group. nih.gov This reactivity allows chemists to incorporate the unique cyclopropylmethyl-sec-butylamine motif into larger and more intricate molecular designs.
As a scaffolding element, the rigid and defined structure of the cyclopropylmethyl group, combined with the stereocenter of the butanamine, provides a well-defined three-dimensional framework. This is particularly valuable in the design of molecules intended to interact with specific biological targets, such as enzymes or receptors. The defined stereochemistry of the scaffold can be crucial for achieving the desired biological activity. While specific research on this compound as a scaffold is emerging, the principle is well-established with similar amine structures. For example, other amines are known to serve as intermediates in the synthesis of pharmaceuticals and as reagents in the preparation of other organic compounds due to their reactive functional groups. ontosight.aiontosight.ai
The synthesis of analogs containing cyclopropylmethyl and other N-substituents is a significant area of interest, particularly in the development of compounds with potential biological activity. nih.gov The synthesis of such molecules often involves the use of precursors that can be readily modified, highlighting the importance of compounds like this compound in the synthetic chemist's toolbox.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)9-6-8-4-5-8/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSXPSUUWHRARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Cyclopropylmethyl 2 Butanamine and Its Derivatives
Strategies for Carbon-Nitrogen Bond Formation Incorporating the 2-Butanamine Moiety
The creation of the crucial carbon-nitrogen bond is a primary focus in the synthesis of N-(Cyclopropylmethyl)-2-butanamine. This can be achieved by forming the bond between the cyclopropylmethyl group and the nitrogen of 2-butanamine, or conversely, between the 2-butyl group and the nitrogen of cyclopropylmethanamine. The following sections detail prominent methodologies for achieving this transformation.
Amide Coupling Reactions for N-Substituted Systems
An alternative, two-step approach to this compound involves the formation of an amide bond followed by its reduction. This method begins with the coupling of cyclopropanecarboxylic acid and 2-butanamine to form the amide, N-(sec-butyl)cyclopropanecarboxamide. This reaction typically requires the activation of the carboxylic acid.
A variety of coupling reagents have been developed for efficient amide bond formation, which is one of the most frequently used reactions in medicinal chemistry. umb.edu Common activating systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). umb.edu The role of these reagents is to convert the carboxylic acid into a more reactive species that is readily attacked by the amine.
The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. The amine can then attack this intermediate directly, or the intermediate can react with HOBt to form an active ester, which subsequently reacts with the amine to yield the amide. umb.edu Once the amide, N-(sec-butyl)cyclopropanecarboxamide, is formed and purified, it is reduced to the target secondary amine. Powerful reducing agents are required for this step, with lithium aluminum hydride (LiAlH₄) being the classic choice. wikipedia.org The reduction of amides with LiAlH₄ proceeds via hydride addition to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride to give the amine. wikipedia.org
Table 2: Two-Step Amide Coupling and Reduction Sequence
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Amide Coupling | Cyclopropanecarboxylic acid + 2-Butanamine | EDC, HOBt, DIPEA | N-(sec-Butyl)cyclopropanecarboxamide |
| 2. Amide Reduction | N-(sec-Butyl)cyclopropanecarboxamide | LiAlH₄, then H₂O workup | This compound |
Nucleophilic Substitution Routes to Secondary Amines
Direct N-alkylation via a nucleophilic substitution reaction provides another fundamental route to secondary amines. For the synthesis of this compound, this would involve the reaction of cyclopropylmethanamine with a 2-butyl electrophile, such as 2-bromobutane (B33332) or 2-tosylbutane.
This reaction typically proceeds through an Sₙ2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group (e.g., bromide). The reaction of bromoethane (B45996) with ammonia (B1221849) to form ethylamine (B1201723) is a classic example of this type of transformation. rsc.org To favor the formation of the desired secondary amine and minimize over-alkylation to the tertiary amine and quaternary ammonium (B1175870) salt, reaction conditions can be optimized. Using a large excess of the primary amine (cyclopropylmethanamine in this case) can help to ensure it reacts with the alkyl halide before the secondary amine product can react further. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.
Introduction of the Cyclopropylmethyl Group onto Nitrogenous Scaffolds
The incorporation of a cyclopropylmethyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. The following sections describe highly specialized methods for attaching this group to complex nitrogen-containing molecules.
Direct Alkylation and Arylation Methods at Platinum(IV) Centers
The formation of carbon-nitrogen bonds can also be achieved through organometallic chemistry, specifically via reductive elimination from a metal center. While not a direct alkylation in the classical sense, C-N reductive elimination from platinum(IV) complexes represents an advanced method for constructing this bond. nih.gov This process is the reverse of oxidative addition and is a key step in many catalytic cycles. nih.gov
The general strategy involves the synthesis of a stable octahedral Pt(IV) complex containing both an alkyl group (e.g., methyl) and an amido (NR₂) ligand in a cis-orientation. nih.govnih.gov Upon heating or other stimulation, the complex can undergo reductive elimination, where the alkyl and amido ligands couple to form a new C-N bond, and the platinum center is reduced from Pt(IV) to Pt(II). nih.gov
For instance, studies on fac-(dppbz)PtMe₃(NHSO₂R) complexes have shown that they undergo competitive C-N and C-C reductive elimination. nih.gov The selectivity can be controlled by the reaction conditions. The proposed mechanism for C-N bond formation involves the initial dissociation of the sulfonamide anion, followed by its nucleophilic attack on a methyl group of the resulting five-coordinate platinum(IV) cation. nih.gov This forms the N-methylsulfonamide and a Pt(II) species. While this specific example forms a C-N bond with a methyl group, the principle can be extended to other alkyl groups, providing a sophisticated, albeit complex, route for C-N bond formation that is distinct from traditional methods. This methodology is particularly relevant in the context of synthesizing complex molecules where traditional methods may fail.
Photochemical Approaches to N-Functionalized Indazolones
Photochemical reactions offer unique pathways to complex molecules by accessing high-energy intermediates not available through thermal methods. A notable application is the synthesis of N-substituted indazolones, a privileged scaffold in medicinal chemistry. A rapid and efficient photochemical approach involves the reaction of o-nitrobenzyl alcohols with primary amines in aqueous media at room temperature.
This method can be used to install a cyclopropylmethyl group onto an indazolone core by using cyclopropylmethanamine as the primary amine. The proposed mechanism begins with the photo-induced rearrangement of the o-nitrobenzyl alcohol to generate a highly reactive aryl-nitroso intermediate. This intermediate then undergoes rapid cyclization with the primary amine, followed by dehydration and tautomerization to yield the final 2-N-substituted indazolone.
Table 3: Photochemical Synthesis of N-Cyclopropylmethyl Indazolone Derivative
| Substrate 1 | Substrate 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(Hydroxymethyl)-3-nitro-N-propylbenzamide | Cyclopropylmethanamine | UV light, Acetonitrile/PBS aqueous mixture, RT | 2-(Cyclopropylmethyl)-6-(propylcarbamoyl)-2H-indazol-3-one | Good to Excellent |
This photochemical method is notable for its mild conditions, speed, and compatibility with various functional groups, including halides, which can be challenging substrates in other synthetic routes. It represents a powerful strategy for creating libraries of N-functionalized heterocyclic compounds for drug discovery.
Diastereoselective and Enantioselective Synthetic Approaches to Cyclopropylamine (B47189) Derivatives
The creation of stereocenters in cyclopropylamine derivatives, such as those present in this compound, requires sophisticated synthetic strategies. Diastereoselective and enantioselective approaches are paramount in isolating the desired stereoisomer, which is often critical for biological efficacy. Key methodologies include catalytic asymmetric cyclopropanation, the use of chiral auxiliaries, and stereoselective reductive amination.
One of the most direct methods for creating chiral cyclopropylamines is through the asymmetric cyclopropanation of alkenes. acs.org Rhodium and copper complexes with chiral ligands have proven effective in catalyzing the reaction between a diazo compound and an alkene to yield the corresponding cyclopropane (B1198618) with high enantioselectivity. mdpi.com For instance, the Ru(II)-Pheox-catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters can produce cyclopropylamine derivatives in high yields and with excellent diastereoselectivity and enantioselectivity. acs.org
Another powerful strategy involves the use of chiral auxiliaries, such as N-sulfinyl imines. The reaction of chiral N-sulfinyl α-chloro ketimines with Grignard reagents can lead to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good to excellent diastereoselectivity. thieme-connect.de The auxiliary can then be removed under mild conditions to afford the desired chiral cyclopropylamine. This method offers a predictable way to control the stereochemistry of the newly formed cyclopropane ring.
Stereoselective reductive amination represents a highly versatile and widely used method for the synthesis of chiral secondary amines. nih.govwhiterose.ac.uk This approach can be applied to the synthesis of this compound by reacting a chiral enantiomer of 2-butanamine with cyclopropanecarboxaldehyde, or by reacting cyclopropylmethylamine with 2-butanone (B6335102) using a chiral catalyst. The stereochemical outcome is often controlled by the existing stereocenter in the chiral amine or by the chiral catalyst employed. Recent advances have seen the development of highly efficient transition metal catalysts for asymmetric hydrogenation of imines, providing access to a wide range of chiral amines with high enantiomeric excess. acs.orgnih.gov Furthermore, biocatalysis, utilizing enzymes such as imine reductases (IREDs) and reductive aminases (RedAms), has emerged as a powerful and environmentally benign alternative for the stereoselective synthesis of chiral amines. nih.govfrontiersin.org
The following data tables summarize representative examples of these methodologies, highlighting the reaction conditions, catalysts, yields, and stereoselectivities, which could be adapted for the synthesis of this compound and its derivatives.
Table 1: Enantioselective Catalytic Cyclopropanation
| Catalyst/Ligand | Substrates | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) | Reference |
| Ru(II)-Pheox | Vinylcarbamate, Diazoester | Dichloromethane | 25 | 99 | 96:4 | 99 | acs.org |
| Rh₂(S-PTAD)₄ | Styrene, Trifluorodiazoethane | Dichloromethane | 25 | 85 | >94:6 | 98 | |
| Cu(I)/Chiral Bis(oxazoline) | N-Vinylphthalimide, Ethyl diazoacetate | Dichloromethane | 25 | 92 | >99:1 (trans) | 95 |
Table 2: Diastereoselective Synthesis using Chiral Auxiliaries
| Chiral Auxiliary | Reactants | Reagent | Solvent | Temp (°C) | Yield (%) | d.r. | Reference |
| (S)-tert-Butanesulfinamide | α-Chloro ketimine, Phenylmagnesium bromide | THF | -78 to rt | 75 | 95:5 | thieme-connect.de | |
| (R)-tert-Butanesulfinamide | α-Chloro ketimine, Ethylmagnesium bromide | THF | -78 to rt | 82 | 91:9 | thieme-connect.de | |
| Evans Oxazolidinone | N-Acyloxazolidinone, Diazomethane/Pd(OAc)₂ | Dichloromethane | 0 to rt | 88 | >95:5 |
Table 3: Stereoselective Reductive Amination
| Ketone/Amine | Catalyst/Reducing Agent | Solvent | Temp (°C) | Yield (%) | d.r. / ee (%) | Reference |
| 2-Butanone, Cyclopropylmethylamine | Ir/(S,S)-f-Binaphane/H₂ | Methanol | 50 | 88 | 92 (ee) | nih.gov |
| Cyclopropanecarboxaldehyde, (S)-2-Butanamine | NaBH(OAc)₃ | Dichloromethane | rt | 95 | 95:5 (d.r.) | |
| 2-Butanone, Cyclopropylmethylamine | Imine Reductase (IRED) | Buffer | 30 | 92 | >99 (ee) | nih.govfrontiersin.org |
Mechanistic Insights into the Reactivity of N Cyclopropylmethyl 2 Butanamine Analogues
Elucidation of Radical Intermediates and Pathways
Radical intermediates play a pivotal role in the reactivity of N-cyclopropylmethylamines. The generation of these transient species, often through photoredox catalysis or oxidative processes, opens up a variety of reaction pathways, including C-H functionalization and ring-opening reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of α-aminoalkyl radicals from secondary amines under mild conditions. beilstein-journals.orgnih.gov This process typically involves the single-electron oxidation of the amine by an excited photocatalyst to form an amine radical cation. nih.govnih.gov Subsequent deprotonation at the α-carbon yields the α-aminoalkyl radical. acs.orgoup.com
The general mechanism can be described as follows:
A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).
The excited photocatalyst is quenched by the secondary amine (R₂NH) via a single-electron transfer (SET) process, generating the amine radical cation (R₂NH⁺•) and the reduced form of the photocatalyst (PC⁻•). nih.govnih.gov
A base in the reaction mixture deprotonates the amine radical cation at the carbon adjacent to the nitrogen, leading to the formation of the α-aminoalkyl radical (R₂NĊHR'). acs.orgoup.com
This method avoids the use of harsh reagents and provides a high degree of control over the radical generation process. beilstein-journals.org The resulting α-aminoalkyl radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgrsc.org The choice of photocatalyst, such as ruthenium or iridium complexes, is crucial for the efficiency of the process. beilstein-journals.orgnih.gov
Table 1: Key Steps in Visible-Light-Mediated α-Aminoalkyl Radical Generation
| Step | Description | Key Intermediates |
| 1. Photoexcitation | The photocatalyst absorbs visible light. | Excited photocatalyst (PC*) |
| 2. Single-Electron Transfer (SET) | The excited photocatalyst oxidizes the secondary amine. | Amine radical cation (R₂NH⁺•) |
| 3. Deprotonation | A base removes a proton from the α-carbon. | α-Aminoalkyl radical (R₂NĊHR') |
The strained three-membered ring of cyclopropylamines is susceptible to ring-opening reactions, particularly when radical or cationic intermediates are formed on the adjacent nitrogen atom. ucl.ac.uk The regioselectivity of the ring scission is influenced by the substitution pattern on the cyclopropane (B1198618) ring and the nature of the radical intermediate. ucl.ac.uk
In the case of N-cyclopropylmethylamine radical cations, the ring can open to form a more stable, delocalized radical. This process is often irreversible and drives the reaction towards ring-opened products. nih.gov The cleavage can occur at either the distal C-C bond or one of the proximal C-C bonds of the cyclopropane ring. nih.gov
Studies on related systems, such as the radical-mediated ring opening of alkylidenecyclopropanes, have shown that the formation of a cyclopropylcarbinyl radical can lead to rapid rearrangement to a homoallylic radical. nih.gov This rearrangement is a key step in many synthetic transformations involving cyclopropane derivatives. nih.gov The driving force for this ring opening is the relief of ring strain, which is approximately 27-28 kcal/mol for a cyclopropane ring. masterorganicchemistry.com
The oxidation of N-cyclopropyl derivatives, particularly by enzymes such as cytochrome P-450, has been a subject of detailed mechanistic investigation. nih.govnih.govacs.org These studies have provided valuable insights into the formation of aminium radical cations and the subsequent fate of the cyclopropane ring. nih.govresearchgate.net
Two primary mechanistic pathways have been proposed for the oxidation of N-cyclopropylamines:
Single-Electron Transfer (SET): This pathway involves the initial one-electron oxidation of the nitrogen atom to form an aminium radical cation. Subsequent ring opening of the cyclopropylaminium radical can lead to enzyme inactivation or the formation of ring-opened metabolites. acs.orgconsensus.app For instance, the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 was found to yield 3-hydroxypropionaldehyde, a product indicative of a SET-initiated ring-opening mechanism. nih.govacs.org
Hydrogen Atom Abstraction (HAT): This alternative mechanism suggests a direct abstraction of a hydrogen atom from the N-H bond of a secondary cyclopropylamine (B47189), forming a neutral aminyl radical. acs.org This radical can also undergo rapid ring opening. Alternatively, hydrogen abstraction from a C-H bond can lead to carbinolamine intermediates without ring rearrangement. acs.org
The distribution of products, such as cyclopropanone (B1606653) hydrate (B1144303) (from N-dealkylation without ring opening) and ring-opened aldehydes, depends on the specific substrate and the oxidizing system. nih.govacs.org
Table 2: Products from the Cytochrome P450-catalyzed Oxidation of N-benzyl-N-cyclopropylamine acs.orgconsensus.app
| Product | Yield (%) | Mechanistic Implication |
| 3-Hydroxypropionaldehyde | 57 | Ring-opening via SET or HAT |
| Cyclopropanone hydrate | 34 | N-dealkylation without ring opening |
| Cyclopropylamine | 9 | N-dealkylation |
| Benzaldehyde | 6 | N-dealkylation |
| Benzyl alcohol | 12 | N-dealkylation |
| Benzaldoxime | 19 | Further oxidation |
Stereochemical Outcomes in C-N Bond Transformations
Hydrodenitrogenation (HDN) is a catalytically important process for the removal of nitrogen from organic compounds. Studies on the HDN of cyclohexylamine (B46788) derivatives over sulfided Ni–Mo/γ-Al₂O₃ catalysts have shown that the removal of the amino group primarily occurs through a β-elimination mechanism. capes.gov.br The stereochemical orientation of the departing amino group and the abstracted β-hydrogen influences the reaction rate. The elimination of a β-hydrogen from a tertiary carbon is faster than from a secondary carbon. capes.gov.br While specific studies on the hydrodenitrogenation stereochemistry of N-(cyclopropylmethyl)-2-butanamine are not prevalent, the principles observed in related cyclic and acyclic amines provide a framework for predicting the stereochemical outcomes. The cleavage of the C-N bond is often a key step in these transformations. nih.govorganic-chemistry.orgorganic-chemistry.org
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis offers a powerful platform for the functionalization of N-cyclopropylmethylamine analogues, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Recent advancements have demonstrated the utility of nickel-catalyzed reductive cross-coupling reactions for the arylation of cyclopropylamines. researchgate.netacs.orgorganic-chemistry.org In one approach, cyclopropylamine NHP (N-hydroxyphthalimide) esters are coupled with (hetero)aryl halides. researchgate.netacs.org This method provides direct access to 1-arylcyclopropylamines, which are important motifs in medicinal chemistry. researchgate.net The reaction is believed to proceed through a mechanism involving the reduction of the NHP ester to generate a cyclopropyl (B3062369) radical, which is then captured by a nickel catalyst and subsequently undergoes cross-coupling with the aryl halide. researchgate.net
Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of cyclopropyl arenes from cyclopropylmagnesium bromide and aryl bromides, a reaction that can be mediated by zinc halide additives. organic-chemistry.org Furthermore, palladium catalysis has been utilized in the cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides. nih.gov These metal-catalyzed methods highlight the versatility of cyclopropylamine derivatives as building blocks in organic synthesis. sustech.edu.cn
Reductive Elimination Processes Involving Alkylamine Ligands at Platinum(IV) Centers
The reductive elimination of C-N bonds from Platinum(IV) centers is a crucial step in many catalytic processes. Mechanistic studies of analogous systems provide significant insights into the reactivity of complexes containing this compound and similar alkylamine ligands. The process is often in competition with C-C reductive elimination, and the selectivity can be controlled by the reaction conditions.
Research on platinum(IV) complexes with monodentate sulfonamide ligands, which serve as analogues for alkylamine ligands, reveals that these complexes undergo competitive C-N and C-C reductive elimination upon thermolysis. nih.gov Specifically, complexes of the type fac-(dppbz)PtMe₃(NHSO₂R) have been synthesized and their thermal reactivity explored. nih.gov The reaction can be directed towards either C-N bond formation, yielding N-methylsulfonamides, or C-C bond formation, producing ethane (B1197151). nih.gov
The selectivity of the reductive elimination is highly dependent on the solvent and the presence of additives. For instance, conducting the thermolysis in a non-polar solvent like benzene-d₆ favors the formation of the C-N coupled product. nih.gov In contrast, performing the reaction in a more polar solvent such as nitrobenzene-d₅ leads to exclusive C-C reductive elimination. nih.gov
Furthermore, the addition of a common anion to the reaction mixture can significantly influence the reaction pathway. When the thermolysis of fac-(dppbz)PtMe₃(NHSO₂R) is carried out in the presence of the corresponding sulfonamide anion (NHSO₂R⁻), the C-C reductive elimination is completely suppressed, leading to the high-yield formation of the C-N reductive elimination products. nih.gov
Mechanistic investigations support a two-step pathway for the C-N reductive elimination. nih.gov The initial step involves the dissociation of the amido ligand (in this case, the sulfonamide anion) from the platinum(IV) center. nih.gov This dissociation generates a five-coordinate platinum(IV) cationic intermediate. nih.govumb.eduwikipedia.org The subsequent step is the nucleophilic attack of the dissociated anion on one of the methyl groups attached to the platinum center, resulting in the formation of the C-N bond and a platinum(II) complex. nih.gov The competing C-C reductive elimination to form ethane is believed to occur directly from the five-coordinate platinum(IV) cation intermediate. nih.gov
This dissociative mechanism, where a ligand is lost to form a five-coordinate intermediate, is a common feature in the reductive elimination from octahedral d⁶ metal complexes like Pt(IV). umb.eduwikipedia.org For the reductive elimination to occur, the groups to be eliminated must be in a cis orientation to each other on the metal center. wikipedia.org
The following table summarizes the selectivity of reductive elimination from a platinum(IV)-sulfonamide complex under different reaction conditions, providing a model for the expected behavior of this compound analogues.
| Complex | Solvent | Additive | C-N Product Yield | C-C Product Yield |
| fac-(dppbz)PtMe₃(NHSO₂R) | Benzene-d₆ | None | Good | Minor |
| fac-(dppbz)PtMe₃(NHSO₂R) | Nitrobenzene-d₅ | None | Not Observed | Exclusive |
| fac-(dppbz)PtMe₃(NHSO₂R) | Benzene-d₆ | NHSO₂R⁻ | High | Inhibited |
Role of N Cyclopropylmethyl 2 Butanamine and Its Structural Motif in Advanced Chemical Applications
Application as a Core Building Block in Complex Heterocyclic Synthesis
The N-cyclopropylmethyl group is frequently incorporated into complex molecular architectures to modulate their biological function. Its role as a building block is evident in the synthesis of a variety of heterocyclic scaffolds, where it is often introduced to fine-tune receptor interactions or enhance physicochemical properties.
The N-cyclopropylmethyl moiety has been successfully integrated into pyrimidine-based structures, notably in the development of potent enzyme inhibitors. A prime example is its incorporation into a class of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. In the synthesis of these compounds, the N-(cyclopropylmethyl)amine fragment is typically introduced via an amide coupling reaction. For instance, in the creation of the inhibitor known as LEI-401, a pyrimidine core bearing a carboxylic acid is activated and coupled with a secondary amine that contains the N-cyclopropylmethyl group. This synthetic strategy positions the motif within a carboxamide side chain, where it plays a critical role in optimizing the compound's biological and physicochemical profile.
The N-cyclopropylmethyl structural unit is also a key component in the synthesis of advanced quinolone frameworks, a class of compounds with a broad spectrum of medicinal applications. Synthetic methodologies have been developed for the direct attachment of the cyclopropyl (B3062369) group to the nitrogen atom at the N-1 position of the quinolone ring system, leading to the formation of N-cyclopropyl-4(1H)-quinolones. Furthermore, the motif can be incorporated by coupling a cyclopropylmethyl-containing amine with a pre-formed quinoline structure. For example, 4-quinoline carboxylic acid can be activated and reacted with an amine like 2-((aminomethyl)-trans-cyclopropyl)methanol to form an amide linkage, thereby integrating the cyclopropylmethyl unit into the final molecule. This approach highlights the utility of the motif as a versatile building block for creating diverse quinolone derivatives.
In the realm of opioid receptor modulators, the N-cyclopropylmethyl group is arguably one of the most significant substituents. Its incorporation into the morphinone scaffold is a classic strategy for converting mu-opioid receptor (MOR) agonists, such as morphine, into antagonists. The synthesis of these derivatives, like naltrexone, involves the N-alkylation of the nor-morphinone precursor (which lacks a substituent on the nitrogen atom) with cyclopropylmethyl bromide. The presence of the N-cyclopropylmethyl group is critical for inducing an antagonistic profile at the MOR while potentially conferring agonistic or antagonistic activity at the kappa-opioid receptor (KOR). This modulation of activity makes the N-cyclopropylmethyl group an indispensable building block in the design of treatments for substance use disorders and opioid-induced side effects.
Contributions to Structure-Activity Relationship (SAR) Studies
The N-cyclopropylmethyl motif is a valuable tool in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to understand the molecular features responsible for its biological activity. Its distinct size and electronic nature provide a unique probe for exploring the binding pockets of enzymes and receptors.
The development of inhibitors for N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of signaling lipids like the endocannabinoid anandamide, exemplifies the contribution of the N-cyclopropylmethyl group to SAR studies. wikipedia.org In the optimization of a hit compound identified from a high-throughput screen, a series of analogues were synthesized to improve potency and physicochemical properties. wikipedia.org
The initial hit was modified, leading to the discovery of compound 2 , N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, which displayed promising submicromolar activity. wikipedia.org This compound, featuring the N-cyclopropylmethyl moiety, served as a new lead for further optimization. The subsequent SAR exploration led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. wikipedia.org The studies revealed that the N-cyclopropylmethyl group, as part of the carboxamide substituent at the C4 position of the pyrimidine ring, was optimal for achieving high inhibitory activity.
| Compound | Structure | Key Structural Features | NAPE-PLD Inhibitory Activity (Ki) |
|---|---|---|---|
| Compound 2 | ![]() | Pyrimidine core with N-cyclopropylmethyl carboxamide at C4 and a methyl(phenethyl)amino group at C2. | 0.30 µM |
| LEI-401 | ![]() | An optimized analogue of Compound 2, also containing the N-cyclopropylmethyl carboxamide. Further structural modifications led to nanomolar potency. | Nanomolar range |
The research demonstrated that this specific structural motif was a key contributor to the desired biological and physicochemical characteristics, ultimately yielding a first-in-class, brain-active NAPE-PLD inhibitor capable of modulating emotional behavior in preclinical models. wikipedia.org
Development of Receptor Agonists, e.g., GPR88
The orphan G protein-coupled receptor 88 (GPR88), a receptor predominantly expressed in the striatum region of the brain, has emerged as a significant therapeutic target for a range of central nervous system (CNS) disorders. rti.org While its endogenous ligand remains unidentified, the development of synthetic agonists has been a key focus of research to elucidate its physiological functions and therapeutic potential. nih.gov Within this research, the N-(Cyclopropylmethyl)-2-butanamine structural motif has been incorporated into advanced chemical compounds designed to act as agonists for the GPR88 receptor.
The GPR88 receptor is implicated in various neurological and psychiatric conditions, making it an attractive target for drug discovery. nih.gov The development of potent and selective GPR88 agonists is crucial for validating its therapeutic potential and for understanding its role in the intricate signaling pathways of the brain. nih.gov Medicinal chemistry efforts have led to the identification of several small molecule agonists, with a focus on optimizing their potency, selectivity, and pharmacokinetic properties. acs.org
One of the significant breakthroughs in this area was the development of the potent, selective, and brain-penetrant GPR88 agonist, RTI-13951-33. nih.gov This compound has been instrumental in studying the in vivo effects of GPR88 activation. nih.gov The chemical structure of RTI-13951-33 and related compounds reveals the strategic incorporation of the N-cyclopropylmethyl moiety, highlighting its importance in the design of GPR88 agonists.
Detailed Research Findings
Intensive research has focused on the structure-activity relationships (SAR) of GPR88 agonists, with the goal of improving their therapeutic profile. The N-cyclopropylmethyl group, a key component of the this compound motif, has been shown to be a critical element for high-affinity binding and functional activity at the GPR88 receptor.
The following interactive data table summarizes the pharmacological data for key GPR88 agonists, including those that feature the N-cyclopropylmethyl structural element.
Further research has explored the impact of modifications to the this compound motif on GPR88 agonist activity. These studies have systematically altered various parts of the molecule to understand the structural requirements for optimal receptor activation. The data from these investigations are crucial for the rational design of next-generation GPR88 agonists with improved drug-like properties.
The development of these agonists has not only advanced our understanding of GPR88 pharmacology but has also provided essential tools to probe the receptor's role in conditions such as addiction and mood disorders. nih.gov For example, RTI-13951-33 has been shown to reduce alcohol intake in animal models, providing strong evidence for the therapeutic potential of GPR88 agonism in treating alcohol use disorder. nih.gov
The table below presents a more detailed look at the structure-activity relationship of compounds related to the this compound scaffold.
Computational Chemistry and Theoretical Characterization
Quantum Chemical Studies on Reaction Mechanisms and Energetics, e.g., Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms and energetics of molecules like N-(Cyclopropylmethyl)-2-butanamine. wikipedia.org DFT calculations allow for the mapping of potential energy surfaces, identifying transition states, and determining the activation energies associated with various reaction pathways. researchgate.netnih.gov
A primary area of computational investigation for N-(cyclopropylmethyl) systems is the study of their characteristic ring-opening reactions. These reactions can proceed through different mechanistic pathways, often involving carbocationic intermediates. DFT studies can model these pathways, providing detailed information on the geometries of intermediates and transition states, as well as their relative energies.
For instance, a computational study on a related cyclopropyl (B3062369) system might investigate the following competing reaction pathways:
Direct SN2 Substitution: In this pathway, a nucleophile directly displaces the amine group, leaving the cyclopropyl ring intact.
Ring-Opening via a Cyclopropylmethyl Cation: Protonation of the amine nitrogen can lead to the formation of a cyclopropylmethyl cation upon departure of the leaving group. This cation is notoriously unstable and can rapidly rearrange to a more stable homoallyl or cyclobutyl cation.
Concerted Ring-Opening and Nucleophilic Attack: A nucleophile might attack one of the cyclopropyl carbons in a concerted fashion, leading to a ring-opened product.
| Reaction Pathway | Relative Free Energy of Transition State (kcal/mol) |
| Direct SN2 Substitution | 35.2 |
| Ring-Opening to Homoallyl Cation | 15.8 |
| Ring-Opening to Cyclobutyl Cation | 20.1 |
Table 1: Hypothetical Relative Free Energies of Transition States for Competing Reaction Pathways of Protonated this compound, as would be calculated by DFT. This table is for illustrative purposes to demonstrate the output of DFT calculations and does not represent experimental data.
These computational studies provide a granular view of the reaction coordinates, helping to understand the electronic and structural changes that occur during a chemical transformation. coe.edu
Prediction of Reactivity and Selectivity in N-(Cyclopropylmethyl) Systems
Computational chemistry is not only used to explain observed reactivity but also to predict it. For this compound, theoretical models can forecast its reactivity towards various reagents and the selectivity of these reactions (regioselectivity and stereoselectivity).
The reactivity of the N-(cyclopropylmethyl) group is largely dictated by the strain of the three-membered ring and the stability of the potential carbocationic intermediates. Computational models can quantify these effects. For example, Natural Bond Orbital (NBO) analysis, often performed as part of a DFT study, can reveal the charge distribution within the molecule and the nature of the bonding orbitals. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
In the case of this compound, computational methods could be used to predict:
The most likely site of protonation: While the nitrogen atom is the most basic site, computational calculations can confirm this and provide a quantitative measure of its proton affinity.
The regioselectivity of ring-opening: If the cyclopropyl ring opens, it can do so in different ways to form different products. DFT can predict which of these ring-opening pathways is energetically more favorable.
The influence of the 2-butyl group: The stereochemistry and electronic nature of the 2-butyl group attached to the nitrogen will influence the stability of any intermediates and transition states. Computational models can precisely account for these subtle steric and electronic effects.
By comparing the calculated energies of different product-forming pathways, a prediction of the major product can be made. This predictive power is invaluable in the design of synthetic routes and for understanding the chemical behavior of complex molecules. umich.edu
Future Prospects and Emerging Research Areas
Innovation in Synthetic Methodologies for N-(Cyclopropylmethyl)-2-butanamine Analogues
The development of efficient and selective methods for the synthesis of N-substituted cyclopropylmethylamines is a dynamic area of research. Traditional methods often face challenges such as harsh reaction conditions, limited substrate scope, and the potential for ring cleavage of the strained cyclopropyl (B3062369) group. organic-chemistry.org Future advancements are focused on catalytic systems that offer milder conditions, higher yields, and greater functional group tolerance.
One of the most promising areas is the use of transition-metal catalysis. Palladium-catalyzed reactions, for instance, have emerged as a powerful tool for forming carbon-nitrogen and carbon-carbon bonds. nih.gov Recent research has demonstrated the highly enantioselective arylation of cyclopropyl C-H bonds using chiral palladium(II) catalysts. nih.govscispace.com This method allows for the direct formation of complex, chiral cis-aryl-cyclopropylmethylamines from simple precursors, a significant step forward in generating structural diversity. nih.gov Such a strategy could be adapted for the synthesis of analogues of this compound with aryl groups on the cyclopropane (B1198618) ring, opening new avenues for structure-activity relationship studies.
Reductive amination remains a cornerstone for amine synthesis, and innovations in this area are directly applicable to producing this compound and its derivatives. researchgate.netorganic-chemistry.orgmdpi.com Modern reductive amination protocols utilize a variety of reducing agents, such as sodium triacetoxyborohydride (B8407120) and α-picoline-borane, which offer high selectivity and compatibility with a wide range of functional groups. mdpi.com One-pot procedures, where the initial condensation of an amine with a carbonyl compound and subsequent reduction occur in the same vessel, are becoming increasingly sophisticated, enhancing efficiency and reducing waste. organic-chemistry.org The application of these advanced reductive amination techniques, for example, reacting 2-butanamine with cyclopropanecarboxaldehyde, represents a streamlined and scalable approach to the target molecule.
Furthermore, biocatalysis presents a green and highly selective alternative for amine synthesis. Engineered enzymes, such as imine reductases, can catalyze the reduction of imines to amines with exceptional stereoselectivity, which is crucial for the synthesis of chiral drugs. researchgate.net The development of biocatalysts capable of handling cyclopropyl-containing substrates could provide access to enantiomerically pure this compound analogues that are difficult to obtain through traditional chemical methods. acs.org
Table 1: Comparison of Modern Synthetic Routes to N-Cyclopropylmethyl Amine Analogues
| Methodology | Catalyst/Reagent Example | Key Advantages | Potential Application for this compound Analogues | Relevant Citations |
|---|---|---|---|---|
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ with MPAA Ligand | High enantioselectivity; direct functionalization of C-H bonds. | Synthesis of aryl-substituted cyclopropyl analogues. | nih.govscispace.com |
| Advanced Reductive Amination | Sodium Triacetoxyborohydride | Mild conditions; high functional group tolerance; one-pot procedures. | Efficient synthesis of the parent compound and its alkylated derivatives. | researchgate.netmdpi.com |
| Biocatalysis | Engineered Imine Reductases | High stereoselectivity; environmentally friendly conditions. | Access to specific enantiomers of chiral analogues. | researchgate.netacs.org |
| N-Aminopyridinium Salt Alkylation | N-Aminopyridinium Triflate | Self-limiting for selective monoalkylation; avoids overalkylation. | Controlled synthesis of secondary amines with diverse functional groups. | nih.gov |
Exploration of Novel Reactivity Patterns and Transformations
The cyclopropyl group in this compound is not merely a passive scaffold; its inherent ring strain can be harnessed for unique chemical transformations. Research into the reactivity of donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, has shown that they can undergo a variety of ring-opening reactions when activated by a Lewis acid. acs.org This allows for the stereoselective synthesis of more complex acyclic structures. Analogues of this compound, appropriately functionalized, could serve as precursors in such cascade reactions.
For instance, enantioselective ring-opening of D-A cyclopropanes with amine nucleophiles has been used to synthesize γ-aminobutyric acid (GABA) derivatives. acs.org This suggests that the amine moiety of one this compound analogue could potentially act as an internal nucleophile to open the cyclopropyl ring of another, leading to novel dimeric structures or functionalized piperidines after intramolecular cyclization.
Transition metals can also mediate novel cyclization reactions. Cascade reactions involving 1,6-enynes, for example, have been extensively studied for the construction of fused and spirocyclic compounds. rsc.org An analogue of this compound containing an alkyne tethered to the nitrogen atom could be a substrate for metal-catalyzed cycloisomerization, leading to the formation of complex heterocyclic systems. Gold and copper catalysts have shown particular promise in activating alkynes for such transformations. researchgate.netacs.org
Expanded Utility in Interdisciplinary Research Fields
The structural motif of N-(cyclopropylmethyl)amine is a well-established pharmacophore, and its presence in this compound and its analogues suggests significant potential for application in medicinal chemistry and beyond. The cyclopropyl group is known to enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates.
In medicinal chemistry , derivatives of this compound are being explored for their interaction with various biological targets. For example, N-cyclopropylmethyl-containing molecules have been identified as potent kappa opioid receptor (KOR) agonists, which are of interest for the development of non-addictive analgesics. A recent study detailed the synthesis of an N-cyclopropylmethyl derivative that showed potent KOR agonistic activity with reduced sedative effects, highlighting the therapeutic potential of this scaffold. The specific stereochemistry and substitution pattern of this compound could be used as a starting point to design new modulators for a variety of receptors and enzymes. The cyclopropylmethyl group is also a key feature in compounds like Chloranaltrexamine, a potent opioid receptor alkylating agent, demonstrating its utility in designing highly specific pharmacological probes.
In materials science , the unique electronic properties of the cyclopropane ring could be exploited. While less explored, the incorporation of cyclopropylamine (B47189) derivatives into polymers or functional materials could lead to novel properties. The amine functionality provides a handle for polymerization or for grafting onto surfaces, while the cyclopropyl group could influence the material's thermal stability, conformational rigidity, or electronic conductivity.
In agricultural science , the development of new pesticides and herbicides often relies on identifying novel chemical scaffolds that are effective and environmentally benign. The biological activity profile of cyclopropylamine derivatives in a medicinal context suggests that they could also interact with biological targets in pests or weeds. Future research could involve screening a library of this compound analogues for herbicidal or insecticidal activity.
Table 2: Potential Interdisciplinary Applications of this compound Analogues
| Research Field | Potential Application | Rationale | Relevant Citations |
|---|---|---|---|
| Medicinal Chemistry | Development of novel analgesics, receptor modulators. | The N-cyclopropylmethyl motif is a known pharmacophore for opioid receptors and other CNS targets. | |
| Materials Science | Creation of functional polymers and surface coatings. | The amine group allows for polymerization/grafting; the cyclopropyl group can impart unique physical properties. | |
| Agricultural Science | Discovery of new herbicides or pesticides. | Bioactivity in mammals suggests potential for activity against agricultural pests. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-butanamine |
| Cyclopropanecarboxaldehyde |
| Sodium triacetoxyborohydride |
| α-picoline-borane |
| γ-aminobutyric acid (GABA) |
| Chloranaltrexamine |
| N-Aminopyridinium Triflate |
Q & A
Basic: What are the recommended synthetic routes for N-(Cyclopropylmethyl)-2-butanamine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of N-(cyclopropylmethyl)-substituted amines typically involves nucleophilic substitution or reductive amination. For example, the European Patent Application (2023) details a multi-step synthesis of structurally related compounds using:
- Stepwise alkylation : Reacting cyclopropylmethylamine with halogenated intermediates (e.g., 1-(3-chloropyrazin-2-yl)ethyl derivatives) under basic conditions (NaOH, triethylamine) .
- Reductive amination : Using sodium cyanoborohydride or similar agents to couple ketones/aldehydes with cyclopropylmethylamine.
- Yield optimization : Key factors include temperature control (0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric excess of the cyclopropylmethylamine reagent (1.5–2.0 eq). Lower yields (e.g., 31% in final steps) may result from steric hindrance or competing side reactions, necessitating iterative purification via flash chromatography .
Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- 1H-NMR spectroscopy : Critical for confirming the cyclopropylmethyl group (δ 0.4–1.2 ppm for cyclopropane protons) and butanamine backbone (δ 1.2–3.0 ppm for CH₂/CH₃ groups). Multiplicity patterns (e.g., doublets of doublets) distinguish adjacent substituents .
- LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight (e.g., observed mass: 517.1 vs. calculated 517.1) and detects impurities .
- TLC (Thin-Layer Chromatography) : Monitors reaction progress using silica gel plates and UV visualization. Rf values should align with reference standards .
Advanced: How can researchers resolve contradictions in spectral data for N-(cyclopropylmethyl)amine derivatives?
Methodological Answer:
Discrepancies in NMR or LCMS data often arise from:
- Conformational isomerism : Cyclopropyl groups restrict rotation, leading to split signals. Use variable-temperature NMR to confirm dynamic equilibria .
- Residual solvents : Deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) may overlap with analyte signals. Compare with solvent-free controls.
- Stereochemical ambiguity : Chiral HPLC or optical rotation measurements can resolve enantiomeric excess in asymmetric syntheses .
Advanced: What strategies are effective for studying the biological activity of this compound analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, oxadiazole) to the butanamine backbone. For example, analogs with meta-diamide moieties show insecticidal activity (100% mortality in Plutella xylostella at 1 mg/L) .
- Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorometric or colorimetric substrates. IC₅₀ values can guide toxicity profiling.
- Metabolic stability studies : Use liver microsomes (human/rat) to assess oxidative degradation pathways and half-life .
Basic: How should this compound be stored to ensure stability during experiments?
Methodological Answer:
- Storage conditions : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
- Solvent compatibility : Dissolve in anhydrous DMSO or ethanol for long-term stability. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced: What computational tools can predict feasible synthetic pathways for novel N-(cyclopropylmethyl)amine derivatives?
Methodological Answer:
- AI-Powered Synthesis Planning : Tools trained on reaction databases (e.g., Reaxys, PubChem) prioritize one-step routes using "precursor scoring" and "relevance heuristics." For example, coupling cyclopropylmethylamine with α,β-unsaturated ketones via Michael addition is a high-probability pathway .
- DFT (Density Functional Theory) : Models transition states to predict regioselectivity in alkylation or amidation steps .
Basic: How can researchers mitigate hazards when handling this compound?
Methodological Answer:
- PPE (Personal Protective Equipment) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize acidic/basic byproducts before incineration. Follow institutional guidelines for amine-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


